tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate
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Description
“tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate” is an organic compound with a molecular weight of 374.27 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) . This indicates the presence of a tert-butyl group, a bromo-methoxyphenyl group, and a hydroxypropyl group in the molecule.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 374.27 .Scientific Research Applications
Organic Synthesis and Chemical Transformations
In the domain of organic chemistry, "tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate" and its analogs serve as pivotal intermediates for synthesizing biologically active compounds. For instance, a study detailed a rapid synthetic method for an analogous compound, highlighting its importance in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017). This research underscores the compound's utility in generating therapeutically relevant entities, emphasizing its role in facilitating advancements in medical chemistry.
Metabolic Studies
Investigations into the metabolism of similar compounds have illuminated the biochemical pathways involved in their biotransformation. A classic study explored the oxidation of "3,5-di-tert.-butylphenyl N-methylcarbamate" in various species, revealing the formation of oxidation products through hydroxylation processes (Douch & Smith, 1971). Such studies provide insights into the metabolic fate of carbamate compounds, contributing to our understanding of their environmental and biological impacts.
Advanced Oxidation Processes
The compound's derivatives have also been scrutinized in studies focused on advanced oxidation processes (AOPs), particularly in the degradation of environmental pollutants. Research into the oxidation of methyl tert-butyl ether (MTBE) by ozonation and AOPs identified various degradation products, including tert-butyl alcohol and formaldehyde, highlighting the efficiency of these processes in eliminating MTBE from water sources (Acero et al., 2001). This research elucidates the potential of using similar compounds in environmental remediation efforts, showcasing their applicability in addressing pollution.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-12(10-19)7-11-5-6-14(21-4)13(17)8-11/h5-6,8,12,19H,7,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGOHRHRGMWDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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